Octaethylene glycol octadecyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octaethylene glycol octadecyl ether (OEGOE) is an organic compound commonly used in scientific research and laboratory experiments. It is a non-ionic surfactant which has been used for a variety of applications, including biochemistry, cell biology, and biophysics. OEGOE has both advantages and limitations, and its use is often limited by the availability of the compounds.

Scientific Research Applications

Metal-ion Complexation

Octaethylene glycol octadecyl ether demonstrates significant metal-ion complexation capabilities, akin to crown ethers, particularly for alkali and alkaline earth metals. Its effectiveness increases with the number of oxyethylene units, suggesting its utility in selective metal ion extraction and complexation studies (Yanagida, Takahashi, & Okahara, 1977).

Micellar Behavior

Research into micellar systems containing this compound reveals insights into micellar size and shape changes, especially in the presence of polymers like poly(acrylic acid). Such studies are pivotal for understanding surfactant-polymer interactions and their implications for drug delivery systems and nanotechnology applications (Băran, Stîngă, Anghel, & Brânzoi, 2019).

Surface Properties

Investigations into the adsorption properties of Octaethylene glycol derivatives at the water-hexane interface offer valuable insights into their behavior at interfaces, which is crucial for understanding their applications in emulsification, lubrication, and as stabilizing agents in various formulations (Ferrari, Liggieri, & Ravera, 1998).

Affinity Chromatography

The modification of this compound to function as a reversible, competitive inhibitor for enzymes showcases its potential in developing biospecific supports for high-performance affinity chromatography, offering a promising approach for the purification of biomolecules (Torres, Guzman, Carbonell, & Klipatrick, 1988).

Nanostructured Materials

Utilization of this compound in templating the electrochemical deposition of nanostructured palladium films from lyotropic liquid crystalline phases opens new avenues in the development of materials with high surface areas, relevant for catalysis and sensor applications (Bartlett, Gollas, Guérin, & Marwan, 2002).

Mechanism of Action

Target of Action

Octaethylene glycol octadecyl ether, also known as Octaethylene glycol monododecyl ether (C12E8), is a nonionic surfactant . Its primary targets are membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The compound interacts with its targets by embedding itself in the lipid bilayer of cell membranes . This interaction alters the membrane’s properties, enabling the surfactant to solubilize membrane proteins . The resulting changes include the disruption of protein-protein interactions and the alteration of protein conformation .

Biochemical Pathways

It is known that the compound can affect the function of membrane proteins, which are involved in numerous biochemical pathways . For example, it has been used in studies to assess intestinal sodium transport mechanisms , indicating a potential effect on ion transport pathways .

Pharmacokinetics

As a surfactant, it is likely to have good bioavailability due to its ability to interact with biological membranes . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and function of membrane proteins . For instance, it has been used in a mixed micellar assay for lipoxygenase acting at neutral pH and for functional reconstitution of influenza virus envelopes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its critical micelle concentration (CMC) is 8×10^-5 M at 25 °C , indicating that its surfactant properties are temperature-dependent . Other factors, such as pH and ionic strength, may also affect its action.

Biochemical Analysis

Biochemical Properties

Octaethylene glycol octadecyl ether has been used in various studies due to its properties as a nonionic detergent . It has been used to assess intestinal sodium transport mechanisms and to investigate interactions between dyes and surfactants in inkjet ink used for textiles

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Detailed studies on its changes in gene expression are lacking.

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-33-34-43-32-30-41-28-26-39-24-22-37-20-18-35/h35H,2-34H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXCYCTVMORDCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

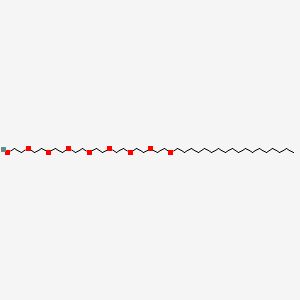

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157070 |

Source

|

| Record name | Octaethylene glycol octadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13149-87-6 |

Source

|

| Record name | Octaethylene glycol octadecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol octadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)

![N,N'-(Ethylene)bis[4,5-dibromohexahydro-3,6-methanophthalimide]](/img/structure/B1616608.png)

![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)